molecular formula C15H12BrF3O B8712044 1-(Bromomethyl)-4-(4-(trifluoromethoxy)benzyl)benzene

1-(Bromomethyl)-4-(4-(trifluoromethoxy)benzyl)benzene

Cat. No. B8712044
M. Wt: 345.15 g/mol
InChI Key: RXHIDLMSHBZVIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Bromomethyl)-4-(4-(trifluoromethoxy)benzyl)benzene is a useful research compound. Its molecular formula is C15H12BrF3O and its molecular weight is 345.15 g/mol. The purity is usually 95%.
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properties

Product Name

1-(Bromomethyl)-4-(4-(trifluoromethoxy)benzyl)benzene

Molecular Formula

C15H12BrF3O

Molecular Weight

345.15 g/mol

IUPAC Name

1-(bromomethyl)-4-[[4-(trifluoromethoxy)phenyl]methyl]benzene

InChI

InChI=1S/C15H12BrF3O/c16-10-13-3-1-11(2-4-13)9-12-5-7-14(8-6-12)20-15(17,18)19/h1-8H,9-10H2

InChI Key

RXHIDLMSHBZVIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)OC(F)(F)F)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of alcohol 95 (0.18 g, 0.64 mmol) in CH2Cl2 (4 mL) was treated with PBr3 (115 μL 1.2 mmol). The reaction mixture was stirred at room temperature for 2 h, then EtOAc (150 mL) was added. The organic layer was washed with water (100 mL), the aqueous layer was re-extracted with EtOAc (100 mL), and the combined organic layers were washed with brine (100 mL), dried (Na2SO4) and concentrated under reduced pressure. The residue was chromatographed on silica gel, eluting with petroleum ether/EtOAc (9:1), to give 1-(bromomethyl)-4-[4-(trifluoromethoxy)benzyl]benzene (96) (0.14 g, 64%) as a white solid: mp (EtOAc/hexane) 33-35° C.; 1H NMR (CDCl3) δ 7.34-7.30 (m, 2H), 7.20-7.10 (m, 6H), 4.48 (s, 2H), 3.97 (s, 2H); HREIMS calcd for C15H1279BrF3O m/z (M+) 344.0024, found 344.0033; calcd for C15H1281BrF3O m/z (M+) 346.0003, found 346.0011.
Quantity
0.18 g
Type
reactant
Reaction Step One
Name
Quantity
115 μL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

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